N4-(2,4-dimethylphenyl)-N2,N2-dimethylpteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,4-Dimethylphenyl)formamide” is a compound used in synthetic chemistry . It’s also known as “Form-2’,4’-xylidide”, “Amitraz Imp. B (BP)”, and "Amitraz Related Compound A" . It’s part of the Amitraz API family .
Synthesis Analysis
“N4-(2,4-dimethylphenyl) semicarbazones” were synthesized in three steps involving aryl urea and aryl semicarbazide formation . The structures were confirmed by spectral and elemental analyses .Molecular Structure Analysis
The molecular formula of “N-(2,4-Dimethylphenyl)formamide” is C9 H11 N O . Its molecular weight is 149.19 .Chemical Reactions Analysis
“N4-(2,4-dimethylphenyl) semicarbazones” were evaluated for anticonvulsant activity using a series of test models .Physical And Chemical Properties Analysis
The molecular formula of “N-(2,4-Dimethylphenyl)formamide” is C9 H11 N O . Its molecular weight is 149.19 .Scientific Research Applications
Anticonvulsant Activity
This compound has been synthesized and evaluated for its anticonvulsant activity . It was tested using a series of models, including maximal electroshock seizure, subcutaneous pentylenetetrazole, and subcutaneous strychnine seizure threshold tests . The results suggest that this compound exhibits anticonvulsant activity via a GABA-mediated mechanism .
Neurochemical Investigation
In neurochemical investigations, potent compounds were evaluated for their effects on rat brain γ-aminobutyric acid (GABA) levels and in vitro γ-aminobutyrate transaminase (Pseudomonas fluorescens) activity . This compound showed promising results in these tests .
Behavioural Impairment and Depression Activity
The compound was also evaluated for behavioural impairment and depression activity . However, the specific results of these tests are not detailed in the available resources .
Organic Synthesis
N-(2,4-Dimethylphenyl)formamide, a related compound, is widely utilized in scientific and industrial settings as a solvent, reaction medium, and reagent in organic synthesis . It’s possible that “N4-(2,4-dimethylphenyl)-N2,N2-dimethylpteridine-2,4-diamine” could have similar applications, but further research would be needed to confirm this.
Cytotoxicity Assessment
Amitraz and its main metabolites, including N-(2,4-dimethylphenyl) formamide (2,4-DMF), are known to be potent neurotoxicants . The cytotoxicity of amitraz and its metabolites has been assessed in HepG2 cells . This suggests potential applications in toxicity testing and environmental monitoring.
Mechanism of Action
Target of Action
Related compounds such as sulfonamides have been found to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the folate pathway .
Mode of Action
It’s worth noting that sulfonamides, which are structurally related, act by inhibiting dhfr . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in DNA synthesis, thereby exerting an antimicrobial and antitumor effect .
Biochemical Pathways
If we consider the action of related compounds, the inhibition of dhfr would disrupt the folate pathway, leading to a decrease in the production of tetrahydrofolate and subsequently hindering dna synthesis .
Result of Action
Based on the action of related compounds, the inhibition of dhfr could lead to a decrease in dna synthesis, affecting the growth and proliferation of cells .
properties
IUPAC Name |
4-N-(2,4-dimethylphenyl)-2-N,2-N-dimethylpteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-10-5-6-12(11(2)9-10)19-15-13-14(18-8-7-17-13)20-16(21-15)22(3)4/h5-9H,1-4H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMBQGOEMYIYFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(2,4-dimethylphenyl)-N2,N2-dimethylpteridine-2,4-diamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.